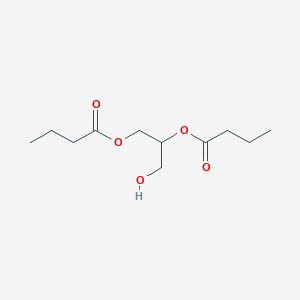

1,2-Dibutyrin

Description

Overview of Glycerol (B35011) Esters in Biochemical Systems

Glycerol esters are integral to cellular biochemistry. Triacylglycerols, for instance, are the primary form of energy storage in many organisms, stored within lipid bodies nih.gov. Diacylglycerols and monoacylglycerols also participate in energy metabolism and serve as intermediates in the synthesis and degradation of more complex lipids, such as phospholipids (B1166683) nih.govmdpi.comencyclopedia.pub. Phosphorylated derivatives of glycerol, such as sn-glycerol-3-phosphate, are particularly significant as direct participants in the biochemical synthesis of lipids, forming the backbone of both simple and complex lipids that constitute cell membranes mdpi.comencyclopedia.pub. The enzymes involved in glycerol and glycerol ester metabolism, such as glycerol kinase, glycerol dehydrogenase, and lipoprotein lipase (B570770), are found in various tissues including the liver, kidney, skeletal muscle, and adipose tissue, highlighting the widespread importance of these compounds mdpi.comencyclopedia.pub.

Glycerol esters are formed through esterification reactions and broken down by hydrolysis, primarily catalyzed by lipases. These enzymatic reactions are central to lipid digestion, absorption, and metabolism . The complexity of potential glycerol ester molecules is vast, given the variety of fatty acids that can be esterified to the glycerol backbone and the different positions of esterification nih.gov.

Historical Context of 1,2-Dibutyrin Research

Research into 1,2-dibutyrin, a diacylglycerol with two butyric acid residues esterified at the sn-1 and sn-2 positions of glycerol, has been closely linked to the study of lipid metabolism and enzymatic reactions. Early investigations into the breakdown of fats, including those containing short-chain fatty acids like butyric acid (which is found in triglycerides in butter wikipedia.org), would have provided a foundation for understanding the simpler diacylglycerol structures.

The synthesis of 1,2-dibutyrin can be achieved through chemical esterification of glycerol with butyric acid or, notably, through the partial hydrolysis of tributyrin (B1683025) (glycerol esterified with three butyric acid molecules) catalyzed by lipases . Studies focusing on the specificity and activity of lipases often utilized simple, well-defined substrates like tributyrin and its hydrolysis products, including 1,2-dibutyrin, to understand enzyme kinetics and mechanisms researchgate.netplos.orgresearchgate.net. For instance, research has compared the efficacy of different immobilized lipases in selectively producing 1,2-dibutyrin from tributyrin hydrolysis, demonstrating the historical use of this compound in enzyme technology research researchgate.netresearchgate.net. These studies often involved optimizing reaction conditions, such as the presence of cosolvents, to improve substrate solubility and product yield researchgate.netresearchgate.net.

Significance of 1,2-Dibutyrin as a Model Compound in Scientific Inquiry

1,2-Dibutyrin holds significant value as a model compound in various areas of scientific research, particularly in the study of enzymatic processes and lipid behavior. Its relatively simple structure, compared to diacylglycerols with longer or unsaturated fatty acyl chains, makes it a tractable substrate for investigating the activity and specificity of lipases and other enzymes involved in lipid metabolism plos.org.

Researchers utilize 1,2-dibutyrin to gain insights into the enzymatic hydrolysis of triglycerides, a fundamental process in lipid digestion and metabolic pathways . By studying how enzymes interact with and cleave the ester bonds in 1,2-dibutyrin, scientists can infer mechanisms applicable to the breakdown of more complex natural fats. For example, studies characterizing the substrate selectivity of lipases have frequently employed 1,2-dibutyrin as a test substrate, demonstrating that some lipases exhibit high activity towards this diacylglycerol plos.org.

Furthermore, the defined structure of 1,2-dibutyrin allows for controlled experiments investigating physical and chemical properties relevant to lipid behavior in biological systems, such as acyl migration . The inclusion of 1,2-dibutyrin as a metabolite in computational models of organisms like Mycoplasma genitalium highlights its relevance in systems biology and the study of cellular metabolism at a comprehensive level ebi.ac.uk. Its use as a model compound facilitates detailed research findings on enzyme kinetics and reaction yields under various conditions, contributing to a deeper understanding of lipid biochemistry.

Detailed research findings using 1,2-dibutyrin as a model substrate have provided quantitative data on enzyme activity. For example, a study on a mono- and diacylglycerol lipase from Penicillium cyclopium reported high activity on 1,2-dibutyrin, with a specific activity of 344.9 U/mg plos.org. These types of findings, often presented in the context of varying parameters like pH and temperature, are crucial for characterizing enzyme performance and understanding the factors that influence enzymatic reactions involving diacylglycerols.

The use of 1,2-dibutyrin as a model substrate in enzymatic hydrolysis studies can be illustrated with data comparing enzyme activity on different substrates:

| Substrate | Enzyme Source | Specific Activity (U/mg) | Reference |

| 1,2-Dibutyrin | Penicillium cyclopium | 344.9 | plos.org |

| 1-Monobutyrin | Penicillium cyclopium | 189.3 | plos.org |

| Tributyrin | Penicillium cyclopium | 0 | plos.org |

This table demonstrates the specific activity of the Penicillium cyclopium lipase towards 1,2-dibutyrin compared to a monoacylglycerol and a triglyceride, illustrating its selectivity and the utility of 1,2-dibutyrin as a substrate for characterizing such enzymes plos.org.

Further research has focused on optimizing the production of 1,2-dibutyrin through the enzymatic hydrolysis of tributyrin using immobilized lipases. Yields of 1,2-dibutyrin have been reported under different conditions and with various enzymes. For instance, using the lipase from Candida antarctica form B (CALB) immobilized on an octyl-glyoxyl support, a conversion yield of 70% of dibutyrin (B1204879) was achieved with 1 M tributyrin, increasing to 80% with 500 mM tributyrin researchgate.net.

A summary of reported 1,2-dibutyrin yields from enzymatic tributyrin hydrolysis is shown below:

| Enzyme/Support System | Tributyrin Concentration | Cosolvent Presence | 1,2-Dibutyrin Yield (%) | Reference |

| CALB on Octyl-Glyoxyl | 1 M | Yes (75% cosolvent) | 70 | researchgate.net |

| CALB on Octyl-Glyoxyl | 500 mM | Yes (75% cosolvent) | 80 | researchgate.net |

| CALB on Octyl | 100 mM | Yes (50% cosolvent) | >80 | researchgate.net |

These examples underscore the importance of 1,2-dibutyrin as a substrate in studies aimed at optimizing enzymatic processes for the production or modification of lipids. Its defined structure and properties make it a reliable tool for probing enzyme mechanisms and exploring the factors that influence reaction outcomes in lipid biochemistry.

Structure

3D Structure

Properties

CAS No. |

24814-35-5 |

|---|---|

Molecular Formula |

C11H20O5 |

Molecular Weight |

232.27 g/mol |

IUPAC Name |

(2-butanoyloxy-3-hydroxypropyl) butanoate |

InChI |

InChI=1S/C11H20O5/c1-3-5-10(13)15-8-9(7-12)16-11(14)6-4-2/h9,12H,3-8H2,1-2H3 |

InChI Key |

AWHAUPZHZYUHOM-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OCC(CO)OC(=O)CCC |

Canonical SMILES |

CCCC(=O)OCC(CO)OC(=O)CCC |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Dibutyrin

Chemical Synthesis Routes

Chemical synthesis of 1,2-dibutyrin typically relies on esterification reactions between glycerol (B35011) and butyric acid or its derivatives. These methods often employ catalysts to facilitate the reaction and require controlled conditions to favor the formation of the desired isomer.

Esterification is a fundamental chemical reaction involving the condensation of an alcohol (glycerol) and a carboxylic acid (butyric acid), with the elimination of water. The reaction is typically reversible and reaches an equilibrium. mdpi.com To drive the reaction towards product formation, strategies such as using an excess of one reactant or removing water as it is formed are employed. mdpi.com

For the synthesis of diglycerides like 1,2-dibutyrin, the reaction of glycerol with butyric acid can lead to a mixture of products, including 1-monobutyrin, 2-monobutyrin, 1,2-dibutyrin, 1,3-dibutyrin, and tributyrin (B1683025), due to the presence of multiple hydroxyl groups on glycerol and the potential for acyl migration.

Variations in chemical synthesis routes can include direct esterification of glycerol with butyric acid or transesterification reactions involving glycerol and butyric acid esters. evitachem.com Direct esterification is a common approach, often requiring acidic catalysts. evitachem.com

Chemical esterification reactions for glyceride synthesis are often catalyzed by strong acids, such as sulfuric acid. mdpi.comevitachem.com Other conventional catalysts include inorganic acids, organic acids like p-toluenesulphonic acid, ion exchange resins, metals, metal oxides, and their derivatives. mdpi.com Acid catalysts function by protonating the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. mdpi.com

The choice of catalyst can influence the reaction rate and potentially the selectivity, although achieving high regioselectivity (specifically favoring 1,2-dibutyrin over 1,3-dibutyrin) through purely chemical means can be challenging due to acyl migration, particularly under acidic conditions. researchgate.netsemanticscholar.orgtandfonline.com

Optimizing reaction conditions is crucial for maximizing the yield of 1,2-dibutyrin in chemical synthesis. Typical conditions for esterification involve elevated temperatures to facilitate the reaction and remove water, thereby shifting the equilibrium towards product formation. mdpi.comevitachem.comcsic.es Temperatures between 50 and 200 °C and pressures between 0.01 and 20.0 bar have been described for obtaining glycerides by esterification of alcohols and carboxylic acids. google.com

Water removal is a critical step in esterification to achieve high yields from both thermodynamic and kinetic perspectives. mdpi.com Techniques such as azeotropic distillation can be employed for this purpose. google.com

Controlling factors like the molar ratio of reactants, reaction time, and catalyst concentration are also essential for optimization. However, even under optimized conditions, chemical synthesis can result in a mixture of glycerides, necessitating purification steps to isolate 1,2-dibutyrin.

Purification of chemically synthesized 1,2-dibutyrin from the reaction mixture, which may contain unreacted starting materials, catalysts, and other glyceride isomers (e.g., 1,3-dibutyrin, monobutyrins, tributyrin), is typically achieved through standard chemical separation techniques. While specific detailed purification protocols for chemically synthesized 1,2-dibutyrin were not extensively detailed in the search results, general methods for purifying organic compounds, such as chromatography (e.g., column chromatography), distillation, or liquid-liquid extraction, would be applicable. nih.gov The goal is to isolate the desired 1,2-dibutyrin isomer with high purity.

Enzymatic and Biocatalytic Production of 1,2-Dibutyrin

Enzymatic methods offer an alternative approach to 1,2-dibutyrin synthesis, often providing higher selectivity under milder reaction conditions compared to chemical routes. Biocatalytic production commonly involves the hydrolysis of tributyrin catalyzed by lipases.

Enzymatic hydrolysis of tributyrin, a triglyceride composed of glycerol esterified with three butyric acid molecules, is a primary biocatalytic route for producing dibutyrin (B1204879). evitachem.comresearchgate.netresearchgate.net Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are the enzymes naturally responsible for the hydrolysis of triglycerides, releasing free fatty acids, diglycerides, monoglycerides (B3428702), and glycerol. tandfonline.commdpi.com

Many lipases exhibit sn-1,3 regioselectivity, meaning they preferentially cleave the ester bonds at the primary (sn-1 and sn-3) positions of the glycerol backbone. nih.govresearchgate.net This regioselectivity makes them suitable catalysts for the controlled hydrolysis of tributyrin to primarily yield 1,2-dibutyrin and butyric acid, with less formation of the 1,3-dibutyrin isomer. nih.govresearchgate.netdss.go.th Subsequent hydrolysis of 1,2-dibutyrin can lead to the formation of monobutyrins. evitachem.com

Various lipases have been investigated for the enzymatic production of 1,2-dibutyrin from tributyrin, including lipases from Thermomyces lanuginosus (TLL) and Candida antarctica (CALB). researchgate.netresearchgate.net Immobilized lipases, where the enzyme is attached to a solid support, are frequently used in biocatalysis to improve enzyme stability, reusability, and facilitate product separation. researchgate.netcsic.esrsc.orgsci-hub.semdpi.com Studies have compared the performance of different immobilized lipases on various supports, such as octyl agarose (B213101) and heterofunctional supports, for the selective production of 1,2-dibutyrin by tributyrin hydrolysis. researchgate.netresearchgate.net

The rate of enzymatic hydrolysis and the accumulation of 1,2-dibutyrin can be influenced by factors such as pH, temperature, enzyme concentration, and the presence of cosolvents. evitachem.comresearchgate.net Cosolvents can improve the solubility of the substrate, tributyrin, which is important for efficient enzymatic activity, particularly at higher substrate concentrations. researchgate.netresearchgate.net For instance, adding cosolvents improved tributyrin solubility and 1,2-dibutyrin accumulation in hydrolysis catalyzed by immobilized CALB. researchgate.netresearchgate.net

Research findings indicate that high yields of 1,2-dibutyrin can be achieved through optimized enzymatic hydrolysis of tributyrin. For example, using octyl-glyoxyl-CALB, a conversion yield of 70% of dibutyrin was achieved using 1 M tributyrin with 75% cosolvent, and 80% yield was obtained with 500 mM tributyrin under the same cosolvent concentration. researchgate.net Another study reported a maximum dibutyrin yield of 69.65% with 95.93% tributyrin consumption using OCGLX-CALB. researchgate.net

The enzymatic process typically occurs in aqueous or biphasic systems under mild temperatures and pH values, reducing the potential for unwanted side reactions like acyl migration that can occur more readily in chemical synthesis, although acyl migration can still be a factor depending on the conditions, such as pH and solvent. researchgate.netsemanticscholar.orgtandfonline.comtandfonline.com

Here is a data table summarizing some reported yields from enzymatic hydrolysis of tributyrin:

| Biocatalyst | Tributyrin Concentration | Cosolvent Concentration | Maximum Dibutyrin Yield (%) | Tributyrin Consumption at Max Yield (%) | Source |

| OCGLX-CALB | 1 M | 75% | 70 | Not specified | researchgate.net |

| OCGLX-CALB | 500 mM | 75% | 80 | Not specified | researchgate.net |

| OCGLX-CALB | 100 mM | 50% | >80 | Not specified | researchgate.net |

| OCGLX-CALB | 100 mM | Aqueous medium | 69.65 | 95.93 | researchgate.net |

| OC-CALB | 100 mM | Aqueous medium | 66.23 | 88.57 | researchgate.net |

| OC-TLL | 100 mM | Aqueous medium | 39.01 | 75.00 | researchgate.net |

| OC-RML | 100 mM | Aqueous medium | 31.54 | 67.34 | researchgate.net |

| OC-CRL | 100 mM | Aqueous medium | 16.02 | 82.03 | researchgate.net |

| OC-LU | 100 mM | Aqueous medium | 11.92 | 75.00 | researchgate.net |

| OCGLX-LU | 100 mM | Aqueous medium | 11.39 | 50.00 | researchgate.net |

| OC-CALA | 100 mM | Aqueous medium | 41.87 | 83.86 | researchgate.net |

| OCGLX-CALA | 100 mM | Aqueous medium | 35.46 | 74.90 | researchgate.net |

| OCDVS-RML | 100 mM | Aqueous medium | 4.59 | 76.61 | researchgate.net |

| OCDVS-TLL | 100 mM | Aqueous medium | 5.89 | 44.97 | researchgate.net |

| OCDVS-CRL | 100 mM | Aqueous medium | 6.89 | 90.00 | researchgate.net |

| OCDVS-CALA | 100 mM | Aqueous medium | 6.89 | 90.00 | researchgate.net |

| Lamb pregastric lipase (B570770) | 1.75 mmol in 40 mL buffer | Not applicable | >50 | Not specified | dss.go.th |

Note: OC = immobilized on octyl agarose, OCGLX = immobilized on octyl-glyoxyl agarose, OCDVS = immobilized on octyl-divinylsulfone agarose, RML = Rhizomucor miehei lipase, TLL = Thermomyces lanuginosus lipase, LU = Lipase from Humicola lanuginosa, CRL = Candida rugosa lipase, CALA = Candida antarctica lipase A, CALB = Candida antarctica lipase B.

Purification of 1,2-dibutyrin from enzymatic hydrolysis mixtures typically involves separating the diglyceride product from the aqueous phase, free fatty acids, remaining tributyrin, and any monoglycerides formed. Liquid-liquid separation can be used, where 1,2-dibutyrin may reside in an organic phase while more polar products like monobutyrin remain in the aqueous phase. nih.gov Further purification steps, such as chromatography, may be employed to obtain high-purity 1,2-dibutyrin. nih.gov

Enzymatic Hydrolysis of Triacylglycerols (e.g., Tributyrin)

Selection and Characterization of Lipases for Regioselective Synthesis

The choice of lipase is crucial for the regioselective synthesis of 1,2-dibutyrin. Different lipases exhibit varying degrees of specificity towards the sn-1, sn-2, and sn-3 positions of glycerol. Many lipases are sn-1,3 regioselective, meaning they preferentially act on the ester bonds at the primary alcohol positions (sn-1 and sn-3) of triglycerides and diglycerides. researchgate.net This inherent regioselectivity can be exploited for the production of 1,2-dibutyrin through the controlled hydrolysis of tributyrin. researchgate.net

Studies have compared different lipases for their efficacy in producing 1,2-dibutyrin via the hydrolysis of tributyrin. Lipases from Candida antarctica (specifically, form B, often referred to as CALB), Thermomyces lanuginosus (TLL), and Rhizomucor miehei (RML) have been investigated. researchgate.netresearchgate.net CALB has shown promise in achieving high yields of dibutyrin. researchgate.net

Influence of Enzyme Source and Immobilization Techniques on Yield

The source of the lipase and the immobilization technique employed significantly impact the yield and regioselectivity of 1,2-dibutyrin synthesis. Immobilization of lipases onto solid supports offers several advantages, including increased enzyme stability, reusability, and ease of separation from the reaction mixture. researchgate.netnih.gov

Various supports and immobilization strategies have been explored for lipases used in glyceride synthesis. These include hydrophobic supports like octyl agarose and heterofunctional supports incorporating groups like glyoxyl or divinylsulfone in addition to octyl groups. researchgate.netacs.org

Research indicates that the performance of an immobilized lipase is highly dependent on the specific enzyme and the support material. For instance, Candida antarctica lipase B (CALB) immobilized on octyl agarose or glyoxyl-octyl agarose has been studied for tributyrin hydrolysis. researchgate.net While octyl-CALB showed good activity, it was found to be unsuitable at higher substrate concentrations due to enzyme release from the support in the presence of cosolvents needed to improve substrate solubility. researchgate.net Heterofunctional supports, such as octyl-glyoxyl-CALB, demonstrated better stability and allowed for higher yields of dibutyrin even at higher tributyrin concentrations. researchgate.net

The immobilization yield and expressed activity of lipases can also be influenced by immobilization conditions such as pH and the presence of additives like salts or glycerol during the immobilization process. nih.gov

Role of Cosolvents and Water Activity in Biocatalytic Processes

Cosolvents and water activity play critical roles in enzymatic synthesis reactions involving lipases, particularly when dealing with substrates like tributyrin which may have limited solubility in aqueous media. researchgate.netresearchgate.net

The addition of cosolvents can improve the solubility of the substrate, thereby increasing its availability to the enzyme and enhancing reaction rates. researchgate.net However, high concentrations of some organic cosolvents can negatively impact enzyme activity and stability, potentially leading to enzyme denaturation or release from hydrophobic supports. researchgate.netnih.govrsc.org

Studies on the enzymatic production of 1,2-dibutyrin from tributyrin have shown that the addition of cosolvents like ethyl acetate (B1210297) can improve conversion rates. Different cosolvents can have varying effects on enzyme activity and dibutyrin yield. For example, in one study, isopropanol (B130326) increased dibutyrin accumulation, while other cosolvents led to decreased yields and significant alcoholysis (formation of ethyl, isopropyl, or methyl butyrate). researchgate.net

Water activity is another crucial parameter that influences the equilibrium and kinetics of enzymatic reactions, including hydrolysis and esterification. In low-water or organic media, lipases can catalyze esterification reactions. nih.gov Controlling water activity, often through the use of salt hydrates, is important to favor synthesis over hydrolysis and to manage acyl migration, which can lead to the isomerization of 1,2-dibutyrin to 1,3-dibutyrin. semanticscholar.org The nature of the salt hydrate (B1144303) used to control water activity can influence the rate of acyl migration. semanticscholar.org

Enzymatic Esterification Approaches for 1,2-Dibutyrin

Enzymatic esterification involves the direct reaction between glycerol and butyric acid, catalyzed by a lipase, to form 1,2-dibutyrin. This approach requires careful control of reaction conditions to favor the formation of the desired diacylglycerol and minimize the formation of monobutyrin and tributyrin.

While the search results primarily highlight the production of 1,2-dibutyrin through the hydrolysis of tributyrin, enzymatic esterification of glycerol with fatty acids is a general method for synthesizing glycerides. Lipases can catalyze this reaction in low-water environments. nih.gov Achieving regioselectivity towards the 1,2 position during the esterification of glycerol with butyric acid using lipases is a key consideration. The inherent regioselectivity of the chosen lipase, along with reaction parameters such as substrate molar ratio, temperature, solvent, and water activity, would influence the yield and isomeric distribution of the products.

Chemoenzymatic Methodologies for 1,2-Dibutyrin Production

Chemoenzymatic methodologies combine enzymatic steps with chemical transformations to synthesize target molecules. This approach can leverage the high selectivity of enzymes for specific reactions while utilizing chemical methods for steps where enzymes are less suitable or to further modify enzymatically produced intermediates.

While the direct chemoenzymatic synthesis of 1,2-dibutyrin was not explicitly detailed in the search results, a related study demonstrated a chemoenzymatic approach for synthesizing a new glycerol dimeric ester starting from 1,2-diacetin, which was produced enzymatically by the hydrolysis of triacetin (B1683017) using immobilized CALB. mdpi.com The enzymatically produced 1,2-diacetin was then subjected to a chemical oxidation step. mdpi.com This example illustrates how an enzymatic step can be used to regioselectively produce a key intermediate (a 1,2-diglyceride analog), which is then further modified chemically.

A hypothetical chemoenzymatic route to 1,2-dibutyrin could involve an enzymatic step to regioselectively esterify glycerol at the sn-1 and sn-2 positions, or to regioselectively hydrolyze tributyrin to 1,2-dibutyrin, followed by a chemical step if further modification or purification is required. The advantage would lie in using the enzyme for the regioselective formation of the 1,2-diester linkage, which can be challenging to achieve purely chemically without producing significant amounts of the 1,3 isomer.

Data Table: Influence of Cosolvent and Tributyrin Concentration on 1,2-Dibutyrin Yield using Octyl-Glyoxyl-CALB researchgate.net

| Cosolvent Concentration (%) | Tributyrin Concentration (mM) | Approximate 1,2-Dibutyrin Yield (%) |

| 50 | 100 | > 80 |

| 75 | 500 | 80 |

| 75 | 1000 | 70 |

Data Table: Effect of Cosolvent on Dibutyrin Yield and Alcoholysis Products using Immobilized Lipase researchgate.net

| Cosolvent | Dibutyrin Yield (%) | Ethyl Butyrate (B1204436) Yield (%) | Isopropyl Butyrate Yield (%) | Methyl Butyrate Yield (%) |

| Isopropanol | 45 | - | 33 | - |

| Methanol | Lowered | - | - | 27 |

| Ethanol | Lowered | 43 | - | - |

| Other Cosolvents | Decreased | Varied | Varied | Varied |

Enzymatic Transformations and Biocatalytic Studies Involving 1,2 Dibutyrin

1,2-Dibutyrin as a Substrate for Lipase (B570770) Characterization

Lipases (EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of ester bonds in lipids. 1,2-Dibutyrin is frequently employed as a substrate to characterize the activity, kinetics, and specificity of these enzymes. Studies involving 1,2-dibutyrin provide insights into how lipases interact with diacylglycerols, complementing research conducted with triglycerides and monoglycerides (B3428702).

Investigation of Lipase Kinetics and Hydrolysis Rates

The enzymatic hydrolysis of diacylglycerols like 1,2-dibutyrin involves the cleavage of ester bonds, a process catalyzed by specific lipases evitachem.com. The rate of this hydrolysis can be influenced by various factors, including substrate concentration, enzyme concentration, pH, and temperature evitachem.commonash.edulibretexts.orgsavemyexams.com. While extensive kinetic studies, such as those employing the Michaelis-Menten model, are often performed using tributyrin (B1683025) (a triglyceride that hydrolyzes to dibutyrin (B1204879) and then monobutyrin) taylors.edu.myugr.esugr.es, 1,2-dibutyrin itself is a direct substrate for enzymes capable of hydrolyzing diacylglycerols. For instance, a secreted mono- and diacylglycerol lipase from Penicillium cyclopium has shown high activity specifically towards a 1,2-dibutyrin substrate vulcanchem.comuniprot.org. The kinetics of lipase-catalyzed reactions involving emulsified substrates like diacylglycerols are complex and often involve the enzyme interacting at the lipid-water interface ugr.esugr.es.

Studies on Enzyme Specificity Towards Acyl Chain Length and Saturation

Lipases exhibit specificity not only regarding the type of glyceride (tri-, di-, or monoacylglycerol) but also concerning the length and saturation of the fatty acyl chains evitachem.comsemanticscholar.orgnih.gov. Comparing the hydrolysis patterns of 1,2-dibutyrin with other diacylglycerols containing different fatty acid compositions, such as diolein (with C18:1 chains) or mixed-acid glycerides, can provide valuable information about an enzyme's preference for specific acyl chain lengths and saturation levels evitachem.com. Although detailed studies focusing solely on 1,2-dibutyrin to map out a lipase's complete acyl chain specificity profile are not prominently detailed in the provided information, the principle of using different glycerides, including those with varying acyl chains, is a standard approach in lipase characterization evitachem.comsemanticscholar.org.

Regioselectivity of Lipase Action on Diacylglycerols

Regioselectivity is a crucial characteristic of lipases, referring to their preference for cleaving ester bonds at specific positions on the glycerol (B35011) backbone. Many lipases are sn-1,3 regioselective, meaning they preferentially hydrolyze the ester bonds at the sn-1 and sn-3 positions of triglycerides semanticscholar.orgresearchgate.netmdpi.com. This activity is significant in the context of 1,2-dibutyrin, as it is a primary product of the sn-1 or sn-3 hydrolysis of tributyrin evitachem.comresearchgate.netresearchgate.net.

Further hydrolysis of 1,2-dibutyrin by lipases can occur, leading to the formation of monobutyrin and butyric acid . The regioselectivity of this subsequent hydrolysis step (i.e., whether the sn-1 or sn-2 ester bond in 1,2-dibutyrin is cleaved) depends on the specific lipase. Studies on acyl migration, the non-catalyzed or enzyme-assisted movement of an acyl group from one hydroxyl position to another on the glycerol backbone, are also relevant when considering diacylglycerols like 1,2-dibutyrin dss.go.thsemanticscholar.org. 1,2-Dibutyrin is known to isomerize faster in polar solvents compared to its isomer, 1,3-dibutyrin . The study of how lipases interact with and potentially influence the acyl migration of 1,2-dibutyrin contributes to understanding lipid remodeling processes . Some lipases, such as lamb pregastric lipase, have shown sn-3 specificity in the hydrolysis of tributyrylglycerol, resulting in the production of 1,2-dibutyryl-sn-glycerol dss.go.th.

Mechanism of Ester Bond Cleavage in 1,2-Dibutyrin

The enzymatic cleavage of ester bonds in 1,2-dibutyrin follows the general catalytic mechanism of lipases. This involves the interaction of the enzyme's active site with the substrate, leading to the breaking of the ester linkage.

Hydrolytic Pathways and Intermediate Formation

The primary hydrolytic pathway for 1,2-dibutyrin catalyzed by lipases results in the release of butanoic acid and the formation of monobutyrin . Depending on which ester bond is cleaved (sn-1 or sn-2), either 2-monobutyrin or 1-monobutyrin would be formed initially. Subsequent hydrolysis of the monobutyrin can yield glycerol and another molecule of butanoic acid .

The mechanism typically involves a catalytic triad (B1167595) (often Ser-His-Asp or Ser-His-Glu) within the lipase active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester bond. This leads to the formation of a tetrahedral intermediate, followed by the release of the first product (a diglyceride from a triglyceride, or a monoglyceride from a diglyceride like 1,2-dibutyrin) and the formation of an acyl-enzyme intermediate. The acyl-enzyme intermediate is then hydrolyzed by water, releasing the fatty acid and regenerating the free enzyme. The specific intermediates formed during the hydrolysis of 1,2-dibutyrin would thus include the tetrahedral intermediate and an acyl-enzyme intermediate where the butyryl group is covalently attached to the catalytic serine residue.

Factors Modulating Hydrolysis: pH, Temperature, and Enzyme Concentration

The rate of enzymatic hydrolysis of 1,2-dibutyrin is significantly influenced by environmental conditions and enzyme concentration.

pH: Each lipase has an optimal pH range for activity monash.edusavemyexams.com. Deviations from this optimum can reduce enzyme activity and, at extreme values, lead to denaturation monash.edusavemyexams.com. The ionization state of amino acid residues in the active site and the substrate can be affected by pH, impacting binding and catalysis.

Temperature: Increasing the temperature generally increases the kinetic energy of molecules, leading to more frequent collisions between the enzyme and substrate and thus a higher reaction rate monash.edusavemyexams.com. However, beyond an optimal temperature, the enzyme's three-dimensional structure begins to break down (denaturation), causing a rapid loss of activity monash.edusavemyexams.com.

Enzyme Concentration: Assuming the substrate is not limiting, the rate of hydrolysis is directly proportional to the enzyme concentration monash.edulibretexts.orgsavemyexams.com. A higher concentration of enzyme molecules means more active sites are available to bind and catalyze the hydrolysis of 1,2-dibutyrin.

Metabolic Roles and Biochemical Pathways of 1,2 Dibutyrin in Research Models

Modeling Lipid Metabolism Pathways

1,2-Dibutyrin is frequently employed in research to model aspects of lipid metabolism, particularly focusing on the enzymatic breakdown and subsequent metabolic fates of diacylglycerols. It aids in understanding how lipids are processed and integrated into cellular pathways.

Understanding Enzymatic Processes in Lipid Digestion and Absorption in In Vitro and Ex Vivo Systems

In vitro and ex vivo systems are crucial for dissecting the enzymatic hydrolysis of lipids, including 1,2-dibutyrin. These models allow for controlled study of the enzymes involved in breaking down dietary fats. 1,2-Dibutyrin serves as a substrate for lipases, enzymes that catalyze the hydrolysis of ester bonds in glycerides . Research using these systems has demonstrated the effectiveness of 1,2-dibutyrin as a substrate for lipase (B570770) enzymes, highlighting its role in simulating aspects of lipid digestion and absorption .

In vitro lipid digestion models, simulating gastric or intestinal fluids, are used to assess the enzymatic degradation of lipid-based compounds nih.gov. Ex vivo models, such as rat intestinal sheets mounted in Ussing Chambers, can also be used to study the absorption characteristics of compounds nih.gov. These models help in understanding how 1,2-dibutyrin is hydrolyzed by lipases and how its components are subsequently handled. The hydrolysis of 1,2-dibutyrin by lipases releases glycerol (B35011) and butanoic acid .

Investigation of 1,2-Diacylglycerol as an Intermediate in Triglyceride Synthesis Pathways

Diacylglycerols, including the 1,2-isomer, are known intermediates in the synthesis of triglycerides . Triglyceride synthesis is a complex process involving multiple steps and enzymes . In the primary pathway for triglyceride synthesis, L-α-phosphoglycerol is acylated to form phosphatidic acid, which is then dephosphorylated to yield a diacylglycerol . This diacylglycerol can then be further acylated to form a triglyceride . While research specifically detailing 1,2-dibutyrin's direct role as an intermediate in de novo triglyceride synthesis pathways in research models is less extensively documented in the provided sources, its classification as a diacylglycerol positions it within this broader metabolic context. Studies on lipase-catalyzed reactions involving tributyrin (B1683025), which can produce 1,2-dibutyrin through partial hydrolysis, further support its relevance as a related lipid species in metabolic conversions researchgate.netresearchgate.net.

Biochemical Interactions and Signaling Molecules

The metabolic fate of 1,2-dibutyrin involves its breakdown into components that can act as signaling molecules and influence enzyme activities related to lipid metabolism.

Formation and Role of Butanoic Acid as a Biological Modulator

Hydrolysis of 1,2-dibutyrin by lipases yields glycerol and butanoic acid . Butanoic acid, also known as butyric acid, is a short-chain fatty acid that serves as a significant biological modulator wikipedia.org. It is a common component in the mammalian gut and is metabolized by mitochondria as an energy source wikipedia.org. Butyric acid can act as a signaling molecule and modulate various biological processes, including those related to lipid metabolism wikipedia.org. It is an important energy source for colonocytes wikipedia.org.

Identification as a Metabolite in Specific Organisms

1,2-Dibutyrin has been identified as a metabolite in specific organisms, indicating its natural occurrence and role in their metabolic processes. It is listed as a metabolite of Mycoplasma genitalium and Saccharomyces cerevisiae (Baker's yeast) nih.govebi.ac.ukvulcanchem.com. It is also considered a human metabolite (via diglyceride) ebi.ac.uk. The identification of 1,2-dibutyrin in these diverse organisms highlights its potential involvement in various biological contexts and metabolic networks ebi.ac.ukbiorxiv.org.

Analysis of 1,2-Dibutyrin as a Metabolite in Mycoplasma genitalium

Mycoplasma genitalium is a bacterium characterized by one of the smallest genomes among self-replicating organisms and exhibits significant metabolic limitations, relying on host resources for essential molecules, including lipids frontiersin.orgnih.govcardiff.ac.uk. 1,2-Dibutyrin has been identified as a metabolite in Mycoplasma genitalium nih.govebi.ac.ukebi.ac.uk. This classification indicates that 1,2-Dibutyrin is produced or utilized during the metabolic activities of this bacterium.

While the detailed biochemical pathways involving 1,2-Dibutyrin in M. genitalium are not extensively elucidated in the available information, its identification as a metabolite highlights its role within the limited metabolic network of this organism. The presence of 1,2-Dibutyrin suggests potential involvement in the synthesis or degradation of more complex lipids or as an intermediate in energy metabolism, given that butyric acid, a component of 1,2-Dibutyrin, is also identified as a Mycoplasma genitalium metabolite ebi.ac.ukatamanchemicals.com.

Occurrence and Significance in Saccharomyces cerevisiae Metabolism

Saccharomyces cerevisiae, commonly known as baker's or brewer's yeast, is a widely studied eukaryotic model organism with well-characterized metabolic pathways, including extensive lipid metabolism wikipedia.orgnih.govnih.govfrontiersin.org. 1,2-Dibutyrin is recognized as a metabolite in Saccharomyces cerevisiae ebi.ac.uk.

Analytical Methodologies for Research on 1,2 Dibutyrin

Spectroscopic Techniques for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of 1,2-dibutyrin, particularly for distinguishing it from its isomer, 1,3-dibutyrin nih.gov. ¹H NMR spectroscopy can provide detailed information about the hydrogen atoms in the molecule, and their chemical shifts and coupling patterns are unique to the positional isomers researchgate.netresearchgate.net. This allows for the identification of 1,2-dibutyrin within a mixture and the assessment of its purity by quantifying the signals corresponding to the desired isomer versus impurities or other glycerides researchgate.netresearchgate.net. For instance, studies on the enzymatic hydrolysis of tributyrin (B1683025) have utilized ¹H NMR to analyze the reaction mixture and determine the molar composition, including the yield of 1,2-dibutyrin researchgate.netresearchgate.net. The significant proton chemical shifts are used to assign the composition of different components in the reaction mixture researchgate.net.

Mass Spectrometry (MS) Applications in Characterization

Mass Spectrometry (MS) is used to determine the molecular weight of 1,2-dibutyrin and to provide structural information through fragmentation patterns nih.gov. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with MS can generate ions of 1,2-dibutyrin, allowing for the determination of its exact mass and confirmation of its molecular formula (C₁₁H₂₀O₅) nih.govuni.lu. Fragmentation of the molecule in the mass spectrometer provides characteristic ions that help in confirming the presence of the butyryl groups and the glycerol (B35011) backbone nih.govaocs.org. For example, in-silico MS2 data for 1,2-dibutyrin shows a precursor ion at m/z 250.16544 ([M+NH4]+) and fragment ions at m/z 145.0865 and 215.1521 nih.gov. MS can also be coupled with chromatographic techniques like GC or HPLC for the analysis of complex mixtures containing 1,2-dibutyrin researchgate.net.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in 1,2-dibutyrin, such as the ester carbonyl groups (C=O) and the hydroxyl group (-OH) nih.gov. The IR spectrum provides a unique fingerprint of the molecule, with characteristic absorption bands corresponding to the vibrations of these functional groups nih.gov. This technique can be used as a confirmatory method for the presence of the expected functionalities in 1,2-dibutyrin after synthesis or isolation researchgate.net. While general applications of IR spectroscopy for functional group analysis are well-established libretexts.org, specific detailed research findings on the IR spectrum of 1,2-dibutyrin in the provided search results are limited, though its application for characterizing synthesized compounds including diacetin (B166006) (a similar diglyceride) is mentioned researchgate.net.

Chromatographic Separations for Isolation and Purity Determination

Chromatographic techniques are essential for separating 1,2-dibutyrin from reaction mixtures or other glycerides and for assessing its purity. These methods leverage the differential partitioning of compounds between a stationary and a mobile phase to achieve separation nih.govsynthasite.com.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantitative analysis of 1,2-dibutyrin researchgate.net. HPLC allows for the separation of 1,2-dibutyrin from other components in a mixture, including its isomers and related lipids researchgate.net. By using appropriate stationary phases (e.g., reversed-phase C18 columns) and mobile phases, researchers can achieve good resolution of 1,2-dibutyrin researchgate.netpsu.edu. Detection is typically performed using a suitable detector, such as a UV detector if the molecule or a derivative has a chromophore, or an Evaporative Light Scattering Detector (ELSD) which is suitable for lipids researchgate.netcapes.gov.brscholarsresearchlibrary.com. HPLC has been used to confirm the composition of reaction mixtures containing 1,2-dibutyrin and for quantitative characterization researchgate.net.

Gas Chromatography (GC) in Mixture Composition Studies

Gas Chromatography (GC) is another valuable technique for analyzing mixtures containing 1,2-dibutyrin, particularly for volatile or semi-volatile samples researchgate.net. GC separates components based on their boiling points and their interaction with the stationary phase in the GC column nih.govsynthasite.com. For the analysis of glycerides like 1,2-dibutyrin, derivatization techniques such as silylation may be employed to increase their volatility before injection into the GC system chemcoplus.co.jp. GC is often coupled with MS (GC-MS) to provide both separation and identification of components based on their mass spectra rsc.orgshimadzu.com. GC-MS has been used to identify components, including dibutyrin (B1204879) and monobutyrin, in the liquid product of transesterification reactions rsc.org. This technique is useful for studying the composition of complex mixtures and monitoring the progress of reactions involving 1,2-dibutyrin researchgate.net.

Here is a table summarizing some analytical data points for 1,2-Dibutyrin found in the search results:

| Property | Value | Method/Source |

| Molecular Formula | C₁₁H₂₀O₅ | PubChem nih.gov |

| Molecular Weight | 232.27 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 232.13107373 Da | PubChem nih.gov |

| Precursor m/z ([M+NH4]+) | 250.16544 | In-Silico MS (PubChem) nih.gov |

| Fragment m/z (MS2) | 145.0865, 215.1521 | In-Silico MS (PubChem) nih.gov |

| Predicted logP | 1.2, 1.33 | ALOGPS, ChemAxon (FooDB) foodb.ca |

| Water Solubility | 10.4 g/L | ALOGPS (FooDB) foodb.ca |

| Polar Surface Area | 72.8 Ų | PubChem nih.gov |

| Rotatable Bond Count | 10 | ChemAxon (FooDB) foodb.ca |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, fast, and cost-effective technique commonly used for monitoring the progress of organic reactions involving lipids like 1,2-dibutyrin wsu.edusigmaaldrich.com. It allows for the rapid assessment of the disappearance of starting materials and the appearance of products, including 1,2-dibutyrin.

In TLC, a small spot of the reaction mixture is applied to a stationary phase, typically a silica (B1680970) gel plate wsu.edumdpi.com. The plate is then placed in a developing chamber containing a suitable mobile phase (solvent system) sigmaaldrich.comrochester.edu. As the mobile phase ascends the plate by capillary action, the components of the mixture separate based on their polarity and interaction with the stationary and mobile phases sigmaaldrich.com.

For monitoring reactions producing or consuming 1,2-dibutyrin, appropriate solvent systems need to be selected to achieve adequate separation of 1,2-dibutyrin from reactants, byproducts, and other glycerol esters. Visualization of the separated spots can be done using UV light if the compounds are UV-active, or by using staining reagents that react with lipids or glycerol esters, such as vanillin-HCl stain wsu.edumdpi.com.

By taking aliquots of the reaction mixture at different time points and running TLC plates, researchers can observe the change in spot intensities corresponding to the starting materials and products. The appearance and increasing intensity of a spot corresponding to 1,2-dibutyrin, coupled with the diminishing intensity of reactant spots, indicate the progress of the reaction.

TLC can also be used to compare the Rf value (retardation factor) of the reaction product with that of a known standard of 1,2-dibutyrin to aid in its identification rochester.edu. The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

While TLC is valuable for quick monitoring and qualitative assessment, it may not provide precise quantitative data on the concentration of 1,2-dibutyrin in the mixture. It can also be challenging to separate isomers like 1,2-dibutyrin and 1,3-dibutyrin using standard TLC methods .

Advanced Techniques for Compositional Analysis of Glycerol Ester Mixtures

For detailed compositional analysis and accurate quantification of 1,2-dibutyrin in complex mixtures of glycerol esters, more advanced chromatographic and spectroscopic techniques are employed. These techniques offer higher resolution, sensitivity, and specificity compared to TLC.

Gas Chromatography (GC): Gas chromatography is a powerful technique for separating and quantifying volatile or semi-volatile compounds glsciences.com. Glycerol esters, including 1,2-dibutyrin, can be analyzed by GC, often after derivatization (e.g., silylation) to increase their volatility and thermal stability nih.gov. GC can effectively separate different molecular species of diglycerides based on their fatty acid chain length and degree of unsaturation nih.gov. While GC can separate 1,2- and 1,3-diglyceride isomers for longer-chain fatty acids nih.gov, the separation of 1,2- and 1,3-dibutyrin (with short butyryl chains) by standard GC might require specific column chemistries or optimized conditions. GC is often coupled with a flame ionization detector (FID) for universal detection of organic compounds or with mass spectrometry (GC-MS) for identification and quantification based on mass-to-charge ratios and fragmentation patterns shimadzu.comgcms.czoiv.int. GC-MS can provide structural information to confirm the presence of 1,2-dibutyrin.

High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is widely used for analyzing non-volatile or thermally labile compounds, making it suitable for various lipids, including glycerol esters drawellanalytical.com. HPLC can separate diglyceride isomers, including 1,2- and 1,3-dibutyrin, depending on the stationary phase and mobile phase used acs.orgresearchgate.net. Reverse-phase HPLC (RP-HPLC) is commonly employed for lipid analysis using C18 columns acs.orgaurigeneservices.com. Detection is typically achieved using a refractive index detector (RID) for universal detection of lipids or evaporative light scattering detector (ELSD). HPLC can also be coupled with mass spectrometry (HPLC-MS or LC-MS/MS) for enhanced sensitivity, specificity, and structural elucidation mdpi.comnih.govfrontiersin.org. LC-MS/MS can provide detailed information on the molecular species of diglycerides in a mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a valuable tool for the structural elucidation and quantitative analysis of glycerol ester mixtures sci-hub.secreative-biostructure.comsavemyexams.com. NMR can differentiate between 1,2- and 1,3-diglycerides by the distinct chemical shifts of the glycerol backbone protons and carbons depending on the position of the acyl groups sci-hub.secreative-biostructure.com.

For 1,2-dibutyrin, the protons and carbons of the glycerol backbone and the butyryl chains will exhibit characteristic signals in the NMR spectrum, allowing for its identification within a mixture researchgate.netresearchgate.net. Quantitative NMR (qNMR) can be used to determine the molar composition of different components in a mixture without the need for external calibration standards, provided the signals are well-resolved and assigned sci-hub.secreative-biostructure.com. This is particularly useful for analyzing reaction mixtures containing glycerol, monoglycerides (B3428702), diglycerides (1,2- and 1,3-isomers), and triglycerides acs.orgresearchgate.netresearchgate.netresearchgate.net.

Research findings have demonstrated the utility of ¹H NMR for analyzing mixtures containing 1,2-dibutyrin. For instance, ¹H NMR has been used to analyze the composition of reaction mixtures from the enzymatic hydrolysis of tributyrin, identifying and quantifying 1,2-dibutyrin, 2-monobutyrin, 1,3-dibutyrin, and 1-monobutyrin researchgate.netresearchgate.net. The distinct chemical shifts of the glycerol protons (e.g., protons at the sn-1, sn-2, and sn-3 positions) are key to differentiating between the various acylglycerol species and their isomers researchgate.netresearchgate.net.

Structural and Stereochemical Research on 1,2 Dibutyrin

Isomerism and Positional Acyl Migration in Diacylglycerols

Diacylglycerols exist as regioisomers, primarily the 1,2(2,3)-DAG and the 1,3-DAG forms. The 1,2-DAG isomer is characterized by acyl groups at adjacent positions on the glycerol (B35011) backbone, while the 1,3-DAG isomer has acyl groups at the terminal positions. The interconversion between these isomers, known as acyl migration, is a significant phenomenon in diacylglycerol chemistry and biochemistry. This process involves the migration of an acyl group from a primary (sn-1 or sn-3) to a secondary (sn-2) position, or vice versa.

Acyl migration is a key consideration in the production and analysis of specific diacylglycerol isomers, as the less thermodynamically stable 1,2-DAG form tends to isomerize to the more stable 1,3-DAG form. dss.go.thresearchgate.net The equilibrium mixture of diacylglycerols typically contains a higher proportion of the 1,3-isomer, often around a 2:1 ratio of 1,3- to 1,2-DAG. dss.go.th

Kinetics and Thermodynamics of 1,2-Dibutyrin Isomerization to 1,3-Dibutyrin

The isomerization of 1,2-dibutyrin to 1,3-dibutyrin is an acyl migration process influenced by both kinetic and thermodynamic factors. The reaction involves the transfer of a butyryl group between the hydroxyl groups on the glycerol backbone. While specific kinetic and thermodynamic parameters for 1,2-dibutyrin are detailed in some studies, the general principles observed for diacylglycerol acyl migration apply.

The rate of acyl migration is temperature-dependent, generally increasing with higher temperatures, consistent with the Arrhenius equation. dss.go.th Studies on other diacylglycerols, such as 1,2-dipalmitoyl-glycerol, have shown that the time required to reach equilibrium decreases at elevated temperatures. dss.go.th The equilibrium composition, however, appears to be less sensitive to temperature, suggesting that the enthalpy change for the isomerization is close to zero. researchgate.net For long-chain 1,2-diacylglycerols, the equilibrium mole fraction of the 1,2-isomer was found to be approximately 0.32 and insensitive to temperature between 25 and 80 °C. researchgate.net

While direct kinetic data specifically for 1,2-dibutyrin isomerization under various conditions were sought, the provided search results offer insights into the factors affecting acyl migration in diacylglycerols, including 1,2-dibutyrin.

Influence of Solvent Polarity and Water Activity on Acyl Migration

The rate of acyl migration in diacylglycerols, including 1,2-dibutyrin, is significantly influenced by the properties of the reaction medium, specifically solvent polarity and water activity.

Research indicates that acyl migration occurs more rapidly in non-polar solvents compared to polar solvents. dss.go.thresearchgate.net More polar solvents, such as chloroform (B151607) and acetone, or the addition of small amounts of water to non-polar solvents, tend to reduce the rate of acyl migration. dss.go.thmdpi.com Conversely, decreasing solvent polarity can lead to an increased rate of isomerization. researchgate.net

Water activity also plays a crucial role. Generally, the acyl migration rate decreases as water activity in the reaction medium increases. researchgate.net For instance, studies on 1,2-dibutyrin in hexane (B92381) showed a decrease in acyl migration rate with increasing water activity. researchgate.net The effect of water activity might be related to its influence on the activation energy of the reaction by affecting the electron distribution in the transition state. mdpi.com

The following table summarizes the observed influence of solvent polarity and water activity on acyl migration based on the search results:

| Factor | Condition | Effect on Acyl Migration Rate | Source |

| Solvent Polarity | Non-polar solvents | Increase | dss.go.thresearchgate.net |

| Solvent Polarity | Polar solvents | Decrease | dss.go.thmdpi.com |

| Water Activity | Increasing | Decrease | researchgate.net |

Enzymatic and Chemical Catalysis of Isomerization

Acyl migration in diacylglycerols can be catalyzed by both enzymatic and chemical methods. While the uncatalyzed reaction occurs, catalysts can significantly influence the rate and extent of isomerization.

Enzymatic catalysis of acyl migration is often associated with lipases, although their primary function is hydrolysis or synthesis of ester bonds in lipids. Some lipases can facilitate acyl migration, particularly in the presence of certain reaction conditions. dss.go.th The influence of enzymes on acyl migration can be complex and may depend on the specific enzyme, its immobilization, and the reaction environment, including water activity. dss.go.thresearchgate.netresearchgate.net For example, some studies have shown that certain enzymes can increase the migration rate with increasing water activity. researchgate.net

Chemical catalysis of acyl migration can occur under acidic or basic conditions. Acids and bases can catalyze the interconversion between 1,2- and 1,3-diacylglycerols. researchgate.net The mechanism often involves protonation or deprotonation of the glycerol hydroxyl groups, facilitating the intramolecular acyl transfer.

Research on the production of 1,2-dibutyrin has explored enzymatic methods, such as the specific and selective hydrolysis of tributyrin (B1683025) catalyzed by immobilized lipases. researchgate.netorcid.orgresearchgate.net While the goal is often to produce 1,2-dibutyrin, acyl migration can occur during these processes, leading to the formation of the 1,3-isomer as a byproduct. dss.go.th The choice of enzyme, support for immobilization, and reaction conditions are critical for controlling acyl migration and maximizing the yield of the desired 1,2-isomer.

Stereoselective Aspects of 1,2-Dibutyrin Synthesis and Reactions

The glycerol backbone in diacylglycerols like 1,2-dibutyrin contains a chiral center at the sn-2 position when the acyl groups at the sn-1 and sn-3 positions are different, or when only the sn-1 and sn-2 positions (or sn-2 and sn-3 positions) are esterified. This chirality leads to the existence of enantiomers (sn-1,2- and sn-2,3-isomers) and presents challenges and opportunities in stereoselective synthesis and analysis.

Enantiomeric Purity and Chiral Resolution in Synthesis

Achieving high enantiomeric purity of 1,2-dibutyrin (specifically, the sn-1,2- or sn-2,3-dibutyrin enantiomers) is important for applications where stereochemistry is critical. The synthesis of enantiopure diacylglycerols often involves stereoselective reactions, frequently catalyzed by enzymes.

Lipases are known for their stereoselectivity, particularly their ability to differentiate between the sn-1 and sn-3 positions of the glycerol backbone in triglycerides. researchgate.netacs.orgsnu.ac.kr This property can be exploited for the stereoselective synthesis of diacylglycerols through hydrolysis or transesterification reactions. However, acyl migration can lead to racemization or a decrease in enantiomeric purity over time, making the control of this side reaction crucial. researchgate.net

Chiral resolution techniques are essential for separating enantiomers of diacylglycerols. Chromatographic methods, such as chiral-phase high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC), are commonly used for the separation and analysis of diacylglycerol enantiomers and regioisomers. researchgate.netacs.orgsnu.ac.krnih.govacs.org These methods often involve derivatization of the diacylglycerols to enhance separation. researchgate.netacs.orgsnu.ac.kr

Studies on the enzymatic synthesis of optically active 1,2-dibutyryl-sn-glycerol have demonstrated that the optical activity of the product can be solvent-dependent, and techniques like 13C NMR spectroscopy are used for product identification. researchgate.netdss.go.th Achieving enantiomerically pure short-chain diacylglycerols like 1,2-dibutyrin can be challenging due to the ease of acyl transfer. researchgate.net

Conformational Analysis and its Impact on Reactivity

The conformational analysis of diacylglycerols, including 1,2-dibutyrin, provides insights into their three-dimensional structure and how this structure influences their reactivity and interactions with enzymes and other molecules.

The glycerol backbone allows for flexibility, and the orientation of the acyl chains and the free hydroxyl group can adopt various conformations. These conformations can be influenced by factors such as the surrounding environment (solvent), temperature, and the presence of other molecules or interfaces.

While specific detailed conformational analysis studies focused solely on 1,2-dibutyrin were not extensively found in the provided results, research on diacylglycerol kinases (DGKs), enzymes that interact with diacylglycerols, highlights the importance of diacylglycerol conformation for enzyme binding and activity. nih.govacs.orgresearchgate.net Conformational changes in the enzyme upon binding to diacylglycerol substrates, potentially influenced by the substrate's conformation, play a role in catalysis. nih.gov

Computational methods, such as molecular dynamics simulations and density functional theory (DFT), are valuable tools for studying the conformational preferences of diacylglycerols and the transition states involved in reactions like acyl migration. mdpi.comnih.gov These studies can help elucidate the mechanisms of acyl migration and the factors that stabilize or destabilize certain conformations.

Understanding the conformational landscape of 1,2-dibutyrin is important for rationalizing its reactivity in various chemical and enzymatic transformations and for the design of processes that control stereochemistry and regioselectivity.

Future Directions in 1,2 Dibutyrin Academic Research

Development of Novel Synthesis Pathways

Future research will likely prioritize the development of innovative and sustainable methods for synthesizing 1,2-dibutyrin, moving beyond traditional chemical processes. A significant area of focus is expected to be on "green chemistry" approaches that minimize waste and utilize renewable resources unibo.itdtic.milnih.gov.

One promising avenue is the use of solid acid catalysts, such as sulfated zirconia-titania, which offer a recyclable and environmentally benign alternative to conventional liquid acid catalysts for the esterification of glycerol (B35011) with butyric acid google.com. These solid catalysts can be easily separated from the reaction mixture, simplifying the purification process and reducing environmental impact.

Key research objectives in the development of novel synthesis pathways will include:

Improving catalyst efficiency and reusability: Developing more robust and long-lasting solid acid catalysts.

Optimizing reaction conditions: Fine-tuning parameters such as temperature, pressure, and solvent systems to maximize yield and selectivity.

Exploring novel chemoenzymatic routes: Designing integrated multi-step syntheses that leverage the strengths of both chemical and biological catalysts.

Exploration of Advanced Biocatalytic Systems and Enzyme Engineering

The use of enzymes, particularly lipases, in the synthesis of 1,2-dibutyrin is a well-established and promising field. Future research is expected to delve into more sophisticated biocatalytic systems and the engineering of enzymes to enhance their performance.

Immobilized Enzymes: Immobilization of lipases on solid supports is a key area of advancement. Immobilized enzymes, such as Novozym® 435 (lipase B from Candida antarctica immobilized on acrylic resin), offer several advantages, including increased stability, ease of separation from the reaction product, and reusability mdpi.comnih.govfrontiersin.orgmdpi.com. Future work will likely focus on developing novel immobilization materials and techniques to further improve the catalytic efficiency and operational stability of lipases for 1,2-dibutyrin production mdpi.comnih.gov. Research has shown that immobilized lipases can be effectively used in various reactor types, including bubble column reactors, for the synthesis of diacylglycerols nih.govfrontiersin.org.

Whole-Cell Biocatalysts: The use of whole microbial cells as biocatalysts presents a cost-effective alternative to purified enzymes nih.govqub.ac.uk. Whole-cell systems eliminate the need for costly and time-consuming enzyme purification processes qub.ac.uk. Furthermore, they can be particularly advantageous for reactions requiring cofactors, as the cellular machinery can regenerate these essential molecules qub.ac.ukmdpi.com. Future research will likely explore the genetic engineering of microorganisms to overexpress specific lipases with high activity and selectivity for 1,2-dibutyrin synthesis nih.gov. Optimization of fermentation and reaction conditions will be crucial to maximize product yield and minimize the formation of byproducts mdpi.com.

Enzyme Engineering: Directed evolution and site-directed mutagenesis are powerful tools in enzyme engineering that can be applied to tailor the properties of lipases for specific applications nih.gov. By modifying the amino acid sequence of a lipase (B570770), it is possible to enhance its catalytic activity, alter its substrate specificity, and improve its stability under industrial process conditions. Future research in this area could focus on engineering lipases with a high regioselectivity for the sn-1 and sn-3 positions of a glycerol backbone, which would favor the production of 1,2-diacylglycerols nih.gov. Understanding the structure-function relationship of lipases will be critical in guiding these engineering efforts d-nb.info.

| Biocatalytic System | Key Advantages | Future Research Focus |

| Immobilized Lipases | Enhanced stability, reusability, simplified product purification. mdpi.com | Development of novel support materials, optimization of immobilization techniques. |

| Whole-Cell Biocatalysts | Cost-effective (no enzyme purification), cofactor regeneration. qub.ac.uk | Genetic engineering for enzyme overexpression, optimization of fermentation conditions. mdpi.com |

| Engineered Enzymes | Improved catalytic activity, altered substrate specificity, enhanced stability. | Directed evolution for enhanced regioselectivity, rational design based on structure-function studies. |

Refined Understanding of Metabolic Pathways and Biochemical Interactions

While 1,2-dibutyrin is known to be a source of butyrate (B1204436) and glycerol, a more detailed understanding of its metabolic fate and biochemical interactions is a key area for future research.

Hydrolysis and Absorption: 1,2-Dibutyrin, as a diacylglycerol, is an intermediate in the digestion of tributyrin (B1683025) betterchemtech.com. It is primarily hydrolyzed by lipases and esterases in the gastrointestinal tract to release butyric acid and monoacylglycerols betterchemtech.comnih.gov. The released butyric acid is a short-chain fatty acid that serves as a primary energy source for colonocytes youtube.com. Glycerol is also readily absorbed. Future research should focus on the kinetics of 1,2-dibutyrin hydrolysis by various digestive enzymes to better predict the rate and location of butyrate release.

Metabolic Fate of Butyrate and Glycerol: Once absorbed, butyrate has several metabolic fates. It can be oxidized via β-oxidation to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for energy production betterchemtech.com. Butyrate is also known to influence gene expression and has roles in cellular processes such as inhibiting lipolysis and promoting triglyceride storage nih.gov. The metabolic pathways for butyrate production in gut bacteria are also an area of active investigation nih.gov.

Glycerol, the other hydrolysis product, can be phosphorylated to glycerol-3-phosphate and enter glycolysis or gluconeogenesis. It can also be re-esterified to form triacylglycerols for energy storage betterchemtech.com.

Future research in this area will likely involve:

In vivo and in vitro studies: To trace the metabolic pathway of isotopically labeled 1,2-dibutyrin.

Microbiome interactions: Investigating the impact of 1,2-dibutyrin on the composition and metabolic activity of the gut microbiota.

Cellular signaling: Elucidating the specific molecular mechanisms through which 1,2-dibutyrin and its metabolites influence cellular signaling pathways.

A schematic of the metabolic pathway is presented below: 1,2-Dibutyrin → (Lipase/Esterase Hydrolysis) → 2 Butyrate + 1 Glycerol

Butyrate: → β-oxidation → Acetyl-CoA → TCA Cycle (Energy) OR Influence on Gene Expression & Cellular Processes betterchemtech.comyoutube.comnih.gov

Glycerol: → Glycolysis/Gluconeogenesis OR Triacylglycerol Synthesis (Energy Storage) betterchemtech.com

Advancements in Analytical Characterization Methodologies

The accurate and sensitive detection and characterization of 1,2-dibutyrin are crucial for both quality control in its production and for its study in biological systems. Future research will focus on developing and refining analytical methods to achieve this.

Chromatographic Techniques: Advanced chromatographic techniques are at the forefront of diacylglycerol analysis. Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS) is a powerful tool for the separation and identification of diacylglycerol isomers nih.gov. This technique allows for the differentiation of 1,2- and 1,3-diacylglycerols. Future advancements may include the development of novel stationary phases for even better resolution of isomers and the use of chiral chromatography to separate enantiomers acs.orgunife.itresearchgate.net.

Mass Spectrometry: Mass spectrometry (MS) is indispensable for the structural elucidation of diacylglycerols. Tandem mass spectrometry (MS/MS) can provide information about the fatty acid composition of the molecule. Derivatization techniques can be employed to enhance the ionization efficiency of diacylglycerols and to aid in the determination of double bond positions in unsaturated fatty acid chains nih.govfrontiersin.org. Future research will likely focus on developing new derivatization reagents and optimizing MS/MS fragmentation methods to gain more detailed structural information.

Gas Chromatography: Gas chromatography (GC) is another valuable technique for the analysis of diacylglycerols, but it often requires derivatization to increase the volatility and thermal stability of the analytes. Common derivatization methods include silylation, acylation, and alkylation, which convert the polar hydroxyl group into a less polar, more volatile group colostate.eduweber.hulibretexts.orgresearchgate.net. The choice of derivatization reagent can also be used to enhance the sensitivity of detection, for example, by using fluorinated acyl groups for electron capture detection colostate.edulibretexts.org. Future work in this area may involve the development of new, more efficient, and cleaner derivatization procedures.

| Analytical Technique | Application for 1,2-Dibutyrin | Future Advancements |

| UPLC/Q-TOF MS | Separation and identification of 1,2- and 1,3-isomers. nih.gov | Novel stationary phases for improved isomer resolution, chiral chromatography. unife.it |

| Tandem MS (MS/MS) | Structural elucidation, fatty acid composition analysis. | New derivatization reagents, optimized fragmentation methods. nih.gov |

| Gas Chromatography (GC) | Quantitative analysis, often requiring derivatization. colostate.eduweber.hu | Development of more efficient and selective derivatization techniques. researchgate.net |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1,2-Dibutyrin in laboratory settings?

- Methodological Answer : 1,2-Dibutyrin is synthesized via enzymatic hydrolysis of tributyrin using immobilized lipases (e.g., Candida antarctica lipase B). Key steps include:

- Enzyme Immobilization : Use heterofunctional octyl supports to enhance enzyme stability and specificity .

- Reaction Optimization : Adjust pH (6.0–8.0), temperature (30–50°C), and substrate-to-enzyme ratios to maximize regioselectivity for 1,2-dibutyrin over 1,3-isomers.

- Product Isolation : Purify via solvent extraction (e.g., hexane) and confirm purity using thin-layer chromatography (TLC) or HPLC .

Q. How should researchers characterize the purity and structural integrity of 1,2-Dibutyrin?

- Methodological Answer :

- Chromatography : Use reversed-phase HPLC with a C18 column and UV detection (λ = 210 nm) to quantify dibutyrin isomers.

- Spectroscopy : Confirm ester bond positions via ¹H-NMR (e.g., chemical shifts at δ 4.1–4.3 ppm for glycerol backbone protons) and FTIR (C=O stretch at 1740 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (218.28 g/mol) using ESI-MS or MALDI-TOF .

Q. What safety protocols are recommended for handling 1,2-Dibutyrin in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use N95 respirators if aerosolization occurs .

- Ventilation : Work in a fume hood to minimize inhalation risks.

- Storage : Keep in airtight containers in cool (<25°C), dry conditions to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize 1,3-dibutyrin formation during enzymatic synthesis?

- Methodological Answer :

- Substrate Engineering : Tributyrin purity (>98%) reduces competing hydrolysis pathways.

- Solvent Selection : Use tert-butanol to enhance enzyme activity and reduce acyl migration .

- Kinetic Analysis : Monitor time-course data using GC-MS to identify optimal reaction termination points (e.g., 6–8 hours for >90% 1,2-dibutyrin yield) .

Q. How can contradictions in kinetic data between lipase isoforms be resolved?

- Methodological Answer :

- Control Experiments : Compare lipase isoforms (e.g., Rhizomucor miehei vs. Pseudomonas cepacia) under identical conditions (pH, temperature).

- Error Analysis : Validate assays using internal standards (e.g., tricaprin) to rule out analytical variability .

- Mechanistic Studies : Use molecular docking simulations to assess substrate-binding pocket geometry and steric effects .

Q. What computational approaches are suitable for modeling the thermodynamic stability of 1,2-Dibutyrin?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate lipid-water interfaces to predict aggregation behavior.

- Quantum Mechanics (QM) : Calculate Gibbs free energy of hydrolysis (ΔG°) using DFT/B3LYP with a 6-31G* basis set.

- Validation : Cross-reference computational results with differential scanning calorimetry (DSC) data for phase transition temperatures .

Q. How can researchers design experiments to address discrepancies in reported toxicity profiles of 1,2-Dibutyrin?

- Methodological Answer :

- In Vitro Assays : Conduct cytotoxicity tests on human intestinal (Caco-2) or hepatic (HepG2) cell lines using MTT assays.

- Metabolite Tracking : Use LC-MS/MS to identify degradation products (e.g., butyric acid) under simulated physiological conditions .

- Literature Scoping : Apply Arksey & O’Malley’s framework to systematically map conflicting toxicity claims and identify knowledge gaps .

Guidance for Rigorous Research Design

- Question Formulation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with gaps in lipid metabolism or biocatalysis literature .

- Data Contradiction Analysis : Apply PICO (Population, Intervention, Comparison, Outcome) to isolate variables causing divergent results (e.g., solvent polarity in enzymatic assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.